![molecular formula C19H22N2OS B4755220 N-cyclohexyl-2-[(4-methylbenzylidene)amino]-3-thiophenecarboxamide](/img/structure/B4755220.png)
N-cyclohexyl-2-[(4-methylbenzylidene)amino]-3-thiophenecarboxamide
Overview
Description
N-cyclohexyl-2-[(4-methylbenzylidene)amino]-3-thiophenecarboxamide, also known as CTAP, is a compound that has been extensively studied for its potential as a therapeutic agent. CTAP is a selective antagonist of the mu-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. In
Mechanism of Action
N-cyclohexyl-2-[(4-methylbenzylidene)amino]-3-thiophenecarboxamide exerts its effects by selectively antagonizing the mu-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain and reward pathways in the brain. The mu-opioid receptor is activated by endogenous opioid peptides, such as endorphins, and by exogenous opioids, such as morphine. The activation of the mu-opioid receptor produces analgesic and rewarding effects, but also leads to the development of tolerance and dependence. N-cyclohexyl-2-[(4-methylbenzylidene)amino]-3-thiophenecarboxamide selectively blocks the mu-opioid receptor, thereby reducing the analgesic and rewarding effects of opioids, without producing tolerance or dependence.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[(4-methylbenzylidene)amino]-3-thiophenecarboxamide has been shown to produce a number of biochemical and physiological effects in animal models. In addition to its analgesic, anti-addictive, and antidepressant effects, N-cyclohexyl-2-[(4-methylbenzylidene)amino]-3-thiophenecarboxamide has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. N-cyclohexyl-2-[(4-methylbenzylidene)amino]-3-thiophenecarboxamide has also been shown to modulate the activity of various ion channels, including calcium channels and potassium channels. These effects suggest that N-cyclohexyl-2-[(4-methylbenzylidene)amino]-3-thiophenecarboxamide may have a broad range of therapeutic applications, beyond its effects on pain, addiction, and depression.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-2-[(4-methylbenzylidene)amino]-3-thiophenecarboxamide has several advantages for use in lab experiments. It is a highly selective and potent antagonist of the mu-opioid receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. N-cyclohexyl-2-[(4-methylbenzylidene)amino]-3-thiophenecarboxamide is also relatively stable and easy to handle, which makes it a convenient compound for use in lab experiments. However, N-cyclohexyl-2-[(4-methylbenzylidene)amino]-3-thiophenecarboxamide does have some limitations. It is a synthetic compound, which means that it may have off-target effects or produce artifacts in certain experimental systems. In addition, the use of N-cyclohexyl-2-[(4-methylbenzylidene)amino]-3-thiophenecarboxamide in lab experiments requires careful controls and validation, to ensure that any observed effects are due to the specific blockade of the mu-opioid receptor by N-cyclohexyl-2-[(4-methylbenzylidene)amino]-3-thiophenecarboxamide.
Future Directions
There are several future directions for research on N-cyclohexyl-2-[(4-methylbenzylidene)amino]-3-thiophenecarboxamide. One area of interest is the development of more selective and potent mu-opioid receptor antagonists, which could have even greater therapeutic potential than N-cyclohexyl-2-[(4-methylbenzylidene)amino]-3-thiophenecarboxamide. Another area of interest is the development of novel therapeutic applications for N-cyclohexyl-2-[(4-methylbenzylidene)amino]-3-thiophenecarboxamide, beyond its effects on pain, addiction, and depression. For example, N-cyclohexyl-2-[(4-methylbenzylidene)amino]-3-thiophenecarboxamide may have potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease, which are characterized by dysregulation of neurotransmitter systems. Finally, there is a need for further research on the safety and efficacy of N-cyclohexyl-2-[(4-methylbenzylidene)amino]-3-thiophenecarboxamide in humans, to determine whether it has potential as a clinical therapeutic agent.
Scientific Research Applications
N-cyclohexyl-2-[(4-methylbenzylidene)amino]-3-thiophenecarboxamide has been studied extensively for its potential as a therapeutic agent for various conditions, including pain, addiction, and depression. The selective antagonism of the mu-opioid receptor by N-cyclohexyl-2-[(4-methylbenzylidene)amino]-3-thiophenecarboxamide has been shown to produce analgesic effects in animal models of pain, without the side effects associated with traditional opioid analgesics. N-cyclohexyl-2-[(4-methylbenzylidene)amino]-3-thiophenecarboxamide has also been shown to reduce the rewarding effects of opioids and other drugs of abuse, making it a potential treatment for addiction. In addition, N-cyclohexyl-2-[(4-methylbenzylidene)amino]-3-thiophenecarboxamide has been shown to have antidepressant effects in animal models of depression, suggesting that it may be a useful treatment for this condition as well.
properties
IUPAC Name |
N-cyclohexyl-2-[(E)-(4-methylphenyl)methylideneamino]thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-14-7-9-15(10-8-14)13-20-19-17(11-12-23-19)18(22)21-16-5-3-2-4-6-16/h7-13,16H,2-6H2,1H3,(H,21,22)/b20-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBGZRWLNWOXAF-DEDYPNTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=C(C=CS2)C(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/C2=C(C=CS2)C(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-{[(E)-(4-methylphenyl)methylidene]amino}thiophene-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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